molecular formula C14H16O3 B14344177 7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal CAS No. 93827-25-9

7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal

Cat. No.: B14344177
CAS No.: 93827-25-9
M. Wt: 232.27 g/mol
InChI Key: QKTNKKKUQIZFNO-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal is an organic compound characterized by the presence of a benzodioxole ring attached to a heptenal chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal typically involves the formation of the benzodioxole ring followed by its attachment to the heptenal chain. One common method includes the condensation of 1,3-benzodioxole with heptenal under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal exerts its effects involves interactions with various molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal is unique due to its specific combination of a benzodioxole ring and a heptenal chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)hept-6-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-9-5-3-1-2-4-6-12-7-8-13-14(10-12)17-11-16-13/h4,6-10H,1-3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTNKKKUQIZFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30758860
Record name 7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30758860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93827-25-9
Record name 7-(2H-1,3-Benzodioxol-5-yl)hept-6-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30758860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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